4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole

Description

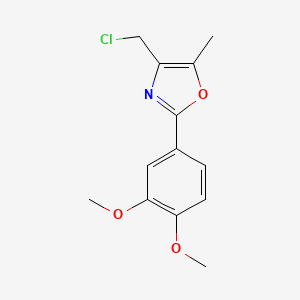

4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole (CAS: 907200-66-2) is a substituted oxazole derivative characterized by:

- A chloromethyl group at position 4 of the oxazole ring.

- A 3,4-dimethoxyphenyl group at position 2.

- A methyl group at position 3.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, particularly those with substituted phenyl and chlorinated groups.

Properties

IUPAC Name |

4-(chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-8-10(7-14)15-13(18-8)9-4-5-11(16-2)12(6-9)17-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEJNAPEPLYACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653269 | |

| Record name | 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907200-66-2 | |

| Record name | 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

From Veratraldehyde Derivatives

One reported route involves starting from veratraldehyde, which undergoes oxidation, chloromethylation, and heterocyclization to yield the target oxazole.

Metal-Free Synthetic Routes

Recent advances emphasize environmentally benign, metal-free pathways:

Oxone-mediated oxidation of aldoximes in aqueous media to generate nitrile oxides, which then undergo cycloaddition with alkynes to form oxazoles, including chloromethyl derivatives.

Microwave-assisted synthesis utilizing solid-supported reagents to promote cyclization with high efficiency and reduced reaction times (see,).

Cyclization of β-Ketoesters and Nitrile Oxides

- Cyclization of β-ketoesters with nitrile oxides generated in situ provides a route to 4-chloromethyl-oxazoles with yields exceeding 80% under optimized conditions (,).

Representative Synthetic Scheme

Step 1: Chloromethylation of 3,4-dimethoxybenzene or related precursors

Reagents: Formaldehyde + HCl or chloromethyl methyl ether

Conditions: Room temperature to mild heating, 15-20 min

Yield: ~85-95%

Step 2: Cyclization to oxazole

Reagents: Amino alcohols, hydroxylamine derivatives, or β-ketoesters

Conditions: Reflux or microwave irradiation, 4-6 h

Yield: 65-85%

Step 3: Functionalization (if needed)

Reagents: Nucleophiles, halogenating agents

Conditions: Mild heating, room temperature

Yield: Variable, typically 50-70%

Research Insights and Data Summary

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxazole derivatives.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its oxazole ring is a common motif in pharmaceuticals due to its biological activity.

Case Studies

- Anticancer Activity : Research indicates that derivatives of oxazole compounds exhibit anticancer properties. A study demonstrated that modifications to the oxazole structure can enhance cytotoxicity against cancer cell lines, suggesting that 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole could be a lead compound for developing new anticancer agents .

- Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of oxazole derivatives. The compound was tested against various bacterial strains and showed promising results, indicating its potential as an antimicrobial agent .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules.

Synthetic Applications

- Building Block for Complex Molecules : The chloromethyl group allows for further functionalization through nucleophilic substitution reactions. This characteristic makes it a valuable building block in synthetic organic chemistry .

Material Science

The compound's unique properties may also find applications in material science.

Potential Applications

- Polymer Chemistry : The incorporation of oxazole rings into polymer backbones can enhance thermal stability and mechanical properties. Research is ongoing to explore how this compound can be integrated into polymer matrices for improved performance .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The dimethoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Table 2: Structural Impact on Bioactivity

Biological Activity

4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole is a compound with significant potential in medicinal chemistry, particularly in the development of anti-cancer agents. Its molecular formula is with a molecular weight of 267.71 g/mol. This compound belongs to the oxazole family, which has been widely studied for various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer properties of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various human cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines:

- In vitro evaluations have shown that oxazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action:

Other Biological Activities

In addition to anticancer properties, oxazole derivatives have been reported to exhibit a range of biological activities:

- Anti-inflammatory and analgesic effects.

- Antimicrobial properties against various pathogens.

- Potential use as α,β-receptor antagonists , which may influence metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Chloromethyl group | Enhances cytotoxicity against cancer cells |

| Dimethoxyphenyl moiety | Contributes to increased lipophilicity and receptor binding |

| Positioning of substituents | Affects interaction with biological targets |

Molecular Docking Studies

Molecular docking studies suggest that the compound interacts favorably with various protein targets involved in cancer progression. This includes strong hydrophobic interactions with amino acid residues in target proteins, which is crucial for its biological efficacy .

Q & A

Basic Questions

Q. What are the optimal synthetic methodologies for preparing 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modification. For example, oxazole derivatives are often synthesized via cyclodehydration of acylated intermediates under reflux conditions. Evidence from analogous compounds suggests using DMSO as a solvent and glacial acetic acid as a catalyst to facilitate Schiff base formation, followed by chlorination (e.g., with POCl₃ or PCl₅) to introduce the chloromethyl group . Key parameters include reaction time (e.g., 18 hours for cyclization) and purification via recrystallization (water-ethanol mixtures yield 65% purity) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- Melting Point Analysis : Initial purity assessment (e.g., m.p. 141–143°C for analogous triazoles) .

- IR Spectroscopy : To identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C vibrations in oxazole rings) .

- NMR Spectroscopy : ¹H NMR can confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in 3,4-dimethoxyphenyl groups) .

- Mass Spectrometry : To verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group. Avoid prolonged exposure to moisture or light, as oxazole derivatives with electron-rich substituents are prone to decomposition . Safety protocols include using fume hoods for synthesis and PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for novel oxazole derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and resolve overlapping signals .

- X-ray Crystallography : For unambiguous structural confirmation (e.g., used in analogous oxadiazole derivatives) .

- HPLC-PDA/MS : To isolate and characterize minor impurities or byproducts .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group acts as an electrophilic site. Kinetic studies using polar aprotic solvents (e.g., DMF) and varying nucleophiles (e.g., amines, thiols) reveal SN2 mechanisms. For example, reaction with benzylamine in ethanol yields aminomethyl derivatives, with rate dependence on base strength (e.g., triethylamine vs. NaHCO₃) . Computational modeling (DFT) can further elucidate transition states and regioselectivity .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact the compound’s pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing 3,4-dimethoxyphenyl with 4-chlorophenyl) and testing bioactivity. For example:

- Antimicrobial Assays : Broth microdilution to determine MIC against Gram-positive bacteria .

- Enzyme Inhibition : Docking studies on target enzymes (e.g., COX-2) to correlate substituent electronic effects with binding affinity .

- Data Analysis : Use multivariate regression to link logP, steric parameters, and activity .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE):

- Temperature Gradients : Reduce thermal degradation (e.g., 60–80°C for cyclization) .

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve regioselectivity in heterocycle formation .

- Flow Chemistry : Continuous reactors enhance mixing and heat transfer, minimizing side reactions .

Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar oxazole derivatives?

- Methodological Answer : Variability often stems from solvent purity, catalyst loading, or workup methods. Reproduce protocols with controlled variables (e.g., anhydrous DMSO vs. technical grade) and characterize intermediates (TLC/HPLC) to identify yield-limiting steps . Cross-validate with literature using standardized reagents (e.g., Aldrich vs. TCI sources) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.